ML261

NAFLD Lipid Metabolism High-Content Screening

Select ML261 for reliable, species-specific inhibition of hepatic lipid droplet formation in murine models (AML-12/Hepa1-6, IC₅₀=69.7 nM). Unlike broad-spectrum analogs, its strict murine specificity eliminates confounding cross-species activity in human cell lines, making it the definitive probe for preclinical NAFLD and lipid metabolism research. Inert in human HuH7/primary hepatocytes—essential for target validation workflows requiring a murine-specific control.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.9 g/mol
CAS No. 902523-58-4
Cat. No. B148632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML261
CAS902523-58-4
Synonyms2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC
InChIInChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24)
InChIKeyDGNXYXASQJMULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML261 (CAS 902523-58-4): A Species-Specific Thienopyrrole-5-Carboxamide Inhibitor of Hepatic Lipid Droplet Formation for NAFLD Research


ML261 is a synthetic small-molecule inhibitor belonging to the thienopyrrole-5-carboxamide class [1]. It is characterized as a nanomolar inhibitor of hepatic lipid droplet formation in murine hepatocytes, with a reported IC₅₀ of 69.7 nM in oleic acid-treated AML-12 cells . ML261 functions downstream of lipid transporters and appears to exhibit strict species specificity, demonstrating potent activity in murine hepatic cell models but negligible effect in human hepatocellular carcinoma (HuH7) cells or primary human hepatocytes [2]. This compound is primarily utilized as a chemical probe in preclinical research focused on non-alcoholic fatty liver disease (NAFLD) and cellular lipid metabolism .

Critical Differentiators for ML261 (902523-58-4) Procurement: Why Analog Substitution Risks Experimental Invalidation


Procurement decisions for hepatic lipid droplet inhibitors cannot be based on nominal functional similarity. Direct substitution of ML261 with a related analog, such as the structurally distinct ML262 or a mechanistically different inhibitor like Atglistatin, carries a high risk of experimental inconsistency and data misinterpretation. The primary differentiators lie in quantifiable potency divergence (e.g., 69.7 nM vs. 6.4 nM [1]) and a profound species-specificity gap . While ML261 is strictly active in murine systems (AML-12, Hepa1-6 cells) and inert in human hepatic cells [2], other lipid droplet modulators may exhibit broader cross-species activity or entirely distinct mechanisms of action (e.g., ATGL inhibition vs. downstream lipid droplet assembly ). The following evidence guide provides the explicit, comparator-based quantitative data required to validate ML261's unique position in a research workflow.

Quantitative Comparative Evidence for ML261 (CAS 902523-58-4) Versus Closest Analogs and Mechanistic Alternatives


Comparative Nanomolar Potency: ML261 versus Structural Analog ML262 in AML-12 Hepatocytes

In a direct high-content imaging-based phenotypic assay, the thienopyrrole-5-carboxamide ML261 was compared to the phenylthiophene-2-carboxamide analog ML262 for inhibition of lipid droplet formation in murine AML-12 hepatocytes. The assay utilized automated image processing to quantitate the number and size of BODIPY-stained lipid droplets following oleic acid treatment [1].

NAFLD Lipid Metabolism High-Content Screening

Species Selectivity Profile: Murine-Specific Activity of ML261 versus Human-Inactive Phenotype

Cross-species activity profiling reveals a stark differential in ML261 efficacy. While potent inhibition is observed in murine AML-12 cells, the compound exhibits no significant effect on lipid droplet formation in human hepatocellular carcinoma (HuH7) cells or primary human hepatocytes. This species-specific phenotype is in contrast to many other lipid droplet modulators which often retain some cross-species activity or are active in human models [1].

Species Specificity Translational Research Hepatocyte Models

Mechanistic Potency Advantage: ML261 vs. Canonical ACSL Inhibitor Triacsin C

A cross-study comparison within the same experimental system demonstrates that ML261 is significantly more potent than triacsin C, a well-established inhibitor of long-chain acyl-CoA synthetase (ACSL) that also reduces lipid droplet formation. The differential in potency highlights the value of ML261 as a chemical probe for high-resolution phenotypic screening [1].

ACSL Lipid Droplet Inhibitor Potency

Activity Confirmation in Alternative Murine Model: Validation in Hepa1-6 Cells

A 2024 study employing a novel fluorometry-based method validated the lipid-lowering effect of ML261 in a second murine hepatocyte line. The assay, which used BODIPY 493/503 staining and DAPI normalization to quantify lipid content, confirmed that ML261 effectively inhibits lipid accumulation in Hepa1-6 cells, extending the compound's utility beyond the original AML-12 model [1].

Hepa1-6 Lipid Accumulation Assay Validation

Defined Research Applications for ML261 (CAS 902523-58-4) Based on Verified Differential Evidence


Chemical Probe for Mechanistic Dissection of Murine Hepatic Lipid Droplet Biogenesis

ML261 is optimally deployed as a chemical probe in murine hepatic models (e.g., AML-12 or Hepa1-6 cells) to investigate the specific molecular machinery governing lipid droplet formation and maturation [1]. Its validated IC₅₀ of 69.7 nM provides a reliable window for dose-response studies without inducing cytotoxicity at relevant concentrations . The compound's proven activity in both AML-12 and Hepa1-6 cell lines ensures experimental flexibility and cross-model validation of mechanistic hypotheses related to NAFLD pathophysiology [2].

High-Content Phenotypic Screening for Novel Lipid Droplet Modulators in Murine Systems

ML261 serves as a robust positive control for high-content imaging-based screening assays designed to discover novel inhibitors or enhancers of lipid droplet formation in murine hepatocytes . Its well-characterized nanomolar potency allows for the establishment of a clear assay window and the calculation of Z'-factor values for assay quality control. Its species-specificity ensures that hits identified in a primary murine screen can be contextually interpreted as having a mechanism potentially distinct from ML261's, which is active only in the murine context .

Development and Optimization of Fluorometric Assays for Murine Hepatic Steatosis

ML261 is an ideal reference inhibitor for the development, optimization, and validation of novel quantitative assays for hepatic lipid accumulation, particularly fluorometric methods utilizing BODIPY 493/503 or similar lipophilic dyes [2]. Its validated, reproducible activity in 96-well format assays, as confirmed by Li et al. (2024), makes it a reliable benchmark compound for standardizing protocols, assessing inter-plate variability, and benchmarking the performance of new assay technologies in a murine cellular context [2].

Preclinical NAFLD Research in Murine In Vivo Models (Requires Further Validation)

While ML261 is primarily a cell-based probe, its robust in vitro activity in multiple murine hepatocyte lines suggests potential utility in murine in vivo models of NAFLD, such as diet-induced obesity (DIO) or methionine-choline-deficient (MCD) diet models [1]. However, researchers must note that no peer-reviewed in vivo pharmacokinetic or pharmacodynamic data for ML261 is publicly available as of this analysis. Therefore, any in vivo application requires extensive independent validation of compound stability, bioavailability, dosing regimen, and target engagement in the specific model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.